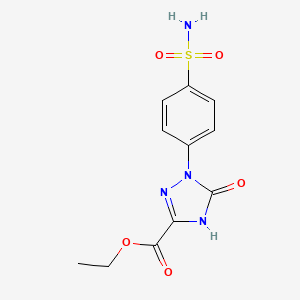
Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound with a complex structure that includes a triazole ring, a sulfamoylphenyl group, and an ethyl ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced .
Aplicaciones Científicas De Investigación
Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2,5-dihydro-5-oxo-1-(4-aminophenyl)-1H-1,2,4-triazole-3-carboxylate
- Ethyl 2,5-dihydro-5-oxo-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate
- Ethyl 2,5-dihydro-5-oxo-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in the presence of the sulfamoyl group, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12N4O5S |
|---|---|
Peso molecular |
312.30 g/mol |
Nombre IUPAC |
ethyl 5-oxo-1-(4-sulfamoylphenyl)-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H12N4O5S/c1-2-20-10(16)9-13-11(17)15(14-9)7-3-5-8(6-4-7)21(12,18)19/h3-6H,2H2,1H3,(H2,12,18,19)(H,13,14,17) |
Clave InChI |
QWXXZXJKXIFQRO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


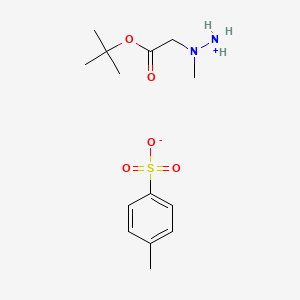
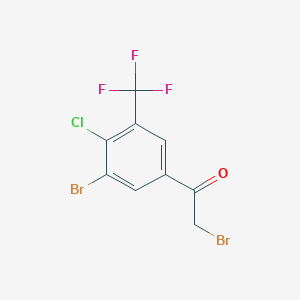
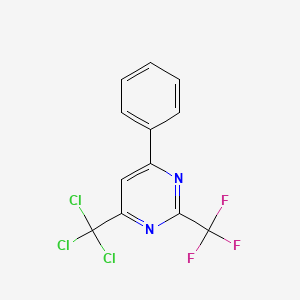



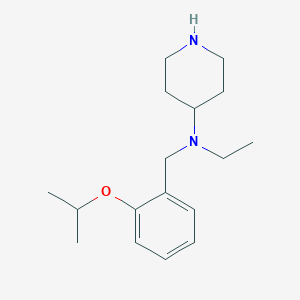
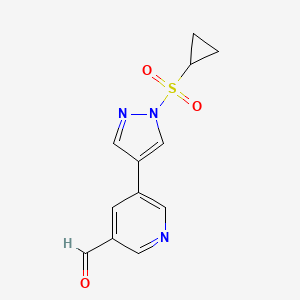
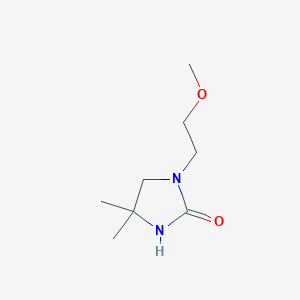
![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)
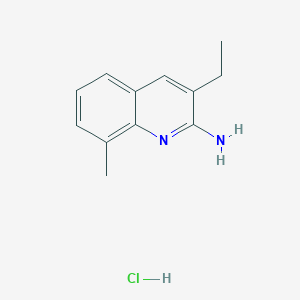
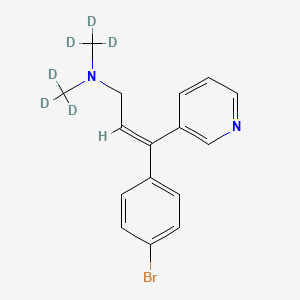
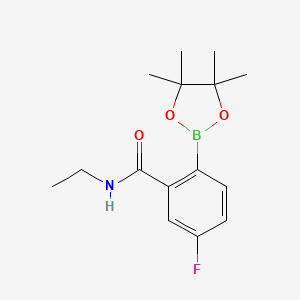
![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
